molecular formula C15H23N3O2 B062888 1-Boc-4-(2-Aminophenyl)piperazine CAS No. 170017-74-0

1-Boc-4-(2-Aminophenyl)piperazine

Cat. No. B062888
M. Wt: 277.36 g/mol
InChI Key: LNDQGWAWYKFYAO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Boc-4-(2-Aminophenyl)piperazine involves the development of heterocyclic compounds, where the focus is on enhancing specific properties such as allosteric enhancement or inhibition of certain biological targets. For instance, the synthesis of 2-amino-3-(4-chlorobenzoyl)-4-[4-(alkyl/aryl)piperazin-yl]thiophene derivatives shows the influence of substituents on the phenyl ring tethered to the piperazine on allosteric enhancer activity, highlighting the importance of structural modifications in achieving desired biological activities (Romagnoli et al., 2008). Another approach involves the optimization of substituents on the nitrogen of the piperidine ring leading to potent inhibitory activities, showcasing the iterative process of synthesis and evaluation to achieve desirable outcomes (Chonan et al., 2011).

Molecular Structure Analysis

The structural analysis of 1-Boc-4-(2-Aminophenyl)piperazine and its derivatives involves extensive spectroscopic and crystallographic studies. For example, the characterization of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its hydrazide derivative through FT-IR, NMR, LCMS, and single crystal X-ray diffraction analysis provides insight into the molecular geometry and intermolecular interactions, contributing to the understanding of their physical and chemical properties (Kulkarni et al., 2016).

Chemical Reactions and Properties

The reactivity and chemical properties of 1-Boc-4-(2-Aminophenyl)piperazine derivatives are influenced by their structural composition. The synthesis of novel dendritic G-2 melamines containing piperidine motifs and their self-assembly into spherical nano-aggregates due to "shell-to-shell" pre-associations in solution demonstrate the potential for designing complex structures with specific functionalities (Sacalis et al., 2019).

Physical Properties Analysis

The physical properties of 1-Boc-4-(2-Aminophenyl)piperazine derivatives, such as solubility, crystallinity, and thermal stability, are essential for their application in various fields. The crystalline forms and hydrogen-bonding networks of these compounds can significantly affect their physical behavior, impacting their usability in pharmaceutical formulations and material science applications (Weatherhead-Kloster et al., 2005).

Chemical Properties Analysis

Understanding the chemical properties of 1-Boc-4-(2-Aminophenyl)piperazine is crucial for its application in synthesis and medicinal chemistry. The development of piperazine-containing derivatives with antimicrobial, antimycobacterial, antimalarial, and antioxidant activities showcases the versatility of the piperazine scaffold in generating biologically active compounds with potential therapeutic applications (Patel et al., 2023).

Scientific Research Applications

1-Boc-4-(2-Aminophenyl)piperazine is an important organic intermediate . It’s used in various scientific fields, particularly in the synthesis of pharmaceuticals and agrochemicals .

  • Pharmaceuticals : Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . The piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . The methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
  • Dyestuff : This compound can be used in the production of dyestuff . The specific methods of application or experimental procedures, as well as the results or outcomes obtained, are not detailed in the available sources.
  • Preparation of Piperazine Derivatives : This compound can be used in the preparation of a series of (m-phenoxy)phenyl substituted piperazine derivatives . The specific methods of application or experimental procedures, as well as the results or outcomes obtained, are not detailed in the available sources.

  • Synthesis of α,β-Poly (2-oxazoline) Lipopolymers : 1-Boc-piperazine may be used in the termination step during the synthesis of α,β-poly (2-oxazoline) lipopolymers via living cationic ring opening polymerization . The specific methods of application or experimental procedures, as well as the results or outcomes obtained, are not detailed in the available sources.

  • Synthesis of Indazole DNA Gyrase Inhibitors : This compound can be used in the synthesis of monosubstituted piperazines, e.g., in the synthesis of indazole DNA gyrase inhibitors . The specific methods of application or experimental procedures, as well as the results or outcomes obtained, are not detailed in the available sources.

  • Preparation of Piperazine Derivatives : This compound can be used in the preparation of a series of (m-phenoxy)phenyl substituted piperazine derivatives . The specific methods of application or experimental procedures, as well as the results or outcomes obtained, are not detailed in the available sources.

  • Synthesis of α,β-Poly (2-oxazoline) Lipopolymers : 1-Boc-piperazine may be used in the termination step during the synthesis of α,β-poly (2-oxazoline) lipopolymers via living cationic ring opening polymerization . The specific methods of application or experimental procedures, as well as the results or outcomes obtained, are not detailed in the available sources.

  • Synthesis of Indazole DNA Gyrase Inhibitors : This compound can be used in the synthesis of monosubstituted piperazines, e.g., in the synthesis of indazole DNA gyrase inhibitors . The specific methods of application or experimental procedures, as well as the results or outcomes obtained, are not detailed in the available sources.

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

tert-butyl 4-(2-aminophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-7-5-4-6-12(13)16/h4-7H,8-11,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDQGWAWYKFYAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383750
Record name tert-Butyl 4-(2-aminophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-4-(2-Aminophenyl)piperazine

CAS RN

170017-74-0
Record name 1,1-Dimethylethyl 4-(2-aminophenyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170017-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-(2-aminophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Into a 500 mL round bottomed flask equipped with magnetic stirring was added tert-butyl 4-(2-nitrophenyl)piperazinecarboxylate (5.0 g, 16 mmol) in 95% EtOH (250 mL), and 10% Pd/C (2.0 g, 1.9 mmol) (Aldrich). The flask was equipped with a balloon filled with H2, and the reaction was stirred for 18 h. After filtering through a pad of Celite®, the crude material was concentrated in vacuo to afford the desired compound (4.4 g). MS (ESI, pos. ion) m/z: 278 (M+H), (ESI, neg. ion) m/z: 276 (M−H). Calc'd for C15H23N3O2: 277.18.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

1-[1,1-Dimethylethoxycarbonyl]-4-(2-nitrophenyl)piperazine (PREPARATION 12, 7.61 g) is dissolved in ethanol (150 ml). Palladium on carbon (10%, 0.75 g) is added and the reaction is hydrogenated at 45 psi for 6 hr. The mixture is filtered thru celite and concentrated under reduced pressure to give the title compound.
Quantity
7.61 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0.75 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

Name
Quantity
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Type
reactant
Reaction Step One
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TI Richardson, PL Ornstein, K Briner… - Journal of medicinal …, 2004 - ACS Publications
The melanocortin receptors have been implicated as potential targets for a number of important therapeutic indications, including inflammation, sexual dysfunction, and obesity. We …
Number of citations: 91 pubs.acs.org

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